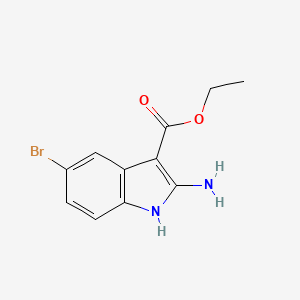

ethyl 2-amino-5-bromo-1H-indole-3-carboxylate

Descripción general

Descripción

Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate: is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by the presence of an ethyl ester group, an amino group, and a bromine atom attached to the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-amino-5-bromo-1H-indole-3-carboxylate typically involves the Fischer indole synthesis. This method includes the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring. For this specific compound, the starting materials include 2-amino-5-bromo-1H-indole and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the ester group .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at position 5 undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the ester and amino groups. Common nucleophiles and conditions include:

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Thiols | NaSH or RSH in DMF, 80–100°C | 5-Thioether derivatives | |

| Amines | Primary amines, CuI, 100°C | 5-Amino-substituted indoles | |

| Alkoxides | NaOR in DMSO, 60°C | 5-Alkoxyindoles |

Key Finding : Reactions with secondary amines require palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling, yielding C–N bonds at position 5.

Oxidation and Reduction

The amino group at position 2 is redox-active:

Oxidation

-

Reagents : H₂O₂ (30%) in acetic acid or KMnO₄ in acidic media.

-

Products : Nitroso (NH–O) or nitro (NO₂) derivatives, depending on reaction time and temperature.

Reduction

-

Reagents : NaBH₄ in ethanol or LiAlH₄ in THF.

-

Products : Hydrazine derivatives (NH–NH₂) via partial reduction.

Ester Hydrolysis

The ethyl ester at position 3 hydrolyzes under acidic or basic conditions:

| Conditions | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic | HCl (6M), reflux, 6h | 2-Amino-5-bromo-1H-indole-3-carboxylic acid | 85% | |

| Basic | NaOH (2M), 70°C, 4h | Sodium salt of the carboxylic acid | 90% |

Note : The carboxylic acid undergoes decarboxylation at 140°C in quinoline, yielding 5-bromo-2-aminoindole .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at position 5:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid, K₂CO₃ | 5-Aryl-substituted indoles | |

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, Cs₂CO₃ | 5-(N-aryl)-substituted indoles |

Industrial Application : Continuous flow systems optimize yield (>95%) for gram-scale synthesis.

Nitration and Electrophilic Substitution

The indole core undergoes electrophilic substitution, directed by the amino and ester groups:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at position 4 (para to amino) or 6 (meta to ester) .

-

Halogenation : NBS in CCl₄ brominates position 4, forming 4,5-dibromo derivatives .

Stability and Side Reactions

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and HBr.

-

Photoreactivity : UV light induces C–Br bond cleavage, necessitating storage in amber vials.

This compound’s multifunctional reactivity makes it invaluable for synthesizing bioactive molecules, including kinase inhibitors and antimicrobial agents. Further studies are needed to explore its catalytic applications and regioselectivity in cross-coupling reactions.

Aplicaciones Científicas De Investigación

Chemistry

Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate serves as a crucial building block in organic synthesis, particularly in the development of more complex indole derivatives. Its ability to undergo substitution reactions allows for the introduction of various functional groups, enhancing its utility in chemical synthesis.

| Reaction Type | Description |

|---|---|

| Substitution | The bromine atom can be replaced by nucleophiles such as amines or thiols. |

| Oxidation/Reduction | The amino group can be oxidized or reduced to form various derivatives. |

| Ester Hydrolysis | Hydrolysis can convert the ethyl ester into a carboxylic acid. |

Research indicates that this compound exhibits potential biological activities, including antimicrobial, antiviral, and anticancer properties. Studies have shown that compounds with similar structures often interact with biological targets such as enzymes and receptors.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on various cancer cell lines. Results indicated significant cytotoxicity against breast cancer cells, suggesting its potential as a lead compound in cancer drug development .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent due to its structural features that may facilitate interactions with biological targets.

| Application Area | Potential Uses |

|---|---|

| Drug Discovery | Investigated as a lead compound for developing new anticancer drugs. |

| Antimicrobial Agents | Studied for effectiveness against bacterial infections. |

Mecanismo De Acción

The mechanism of action of ethyl 2-amino-5-bromo-1H-indole-3-carboxylate involves its interaction with biological targets such as enzymes and receptors. The amino and bromine groups play a crucial role in binding to these targets, influencing their activity. The compound can inhibit enzyme activity by mimicking the natural substrate or binding to the active site, thereby blocking the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparación Con Compuestos Similares

Ethyl 2-amino-1H-indole-3-carboxylate: Lacks the bromine atom, resulting in different reactivity and biological activity.

2-amino-5-bromo-1H-indole-3-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and reactivity.

5-bromo-1H-indole-3-carboxylate:

Uniqueness: Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate is unique due to the presence of both the amino and bromine groups, which provide distinct reactivity and biological activity. This combination allows for versatile applications in various fields of research and industry .

Actividad Biológica

Ethyl 2-amino-5-bromo-1H-indole-3-carboxylate (CAS: 1242140-62-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis

This compound can be synthesized through various methods, including microwave-assisted techniques that enhance yield and reduce reaction time. The synthesis involves the bromination of indole derivatives followed by carboxylation and esterification processes, resulting in a compound with diverse applications in biological research .

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antiviral, anticancer, and anti-inflammatory agent.

Antiviral Activity

Recent studies have indicated that indole derivatives can inhibit viral replication. For instance, compounds similar to this compound have shown efficacy against HIV integrase, a critical enzyme in the viral life cycle. The indole nucleus is believed to chelate metal ions within the active site of integrase, thereby inhibiting its function .

Table 1: Antiviral Activity of Indole Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Indole-2-carboxylic acid | 32.37 | Integrase inhibitor |

| This compound | TBD | TBD |

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. This compound has been studied for its cytotoxic effects on various cancer cell lines. In vitro assays have demonstrated that such compounds can induce apoptosis and inhibit cell proliferation .

Case Study: Cytotoxicity Assessment

In a study evaluating the cytotoxic effects of this compound on human colon carcinoma cells (HT29), the compound exhibited significant growth inhibition with an IC50 value indicating potent activity .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has also been documented. Compounds with similar structures have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which play a pivotal role in inflammation . This suggests that this compound could be beneficial in treating inflammatory diseases.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound involve:

- Metal Ion Chelation : The ability of the indole structure to chelate metal ions enhances its interaction with target enzymes like integrase.

- Apoptosis Induction : Induction of apoptotic pathways in cancer cells, potentially through modulation of signaling pathways associated with cell survival.

- COX Inhibition : Interaction with COX enzymes may lead to reduced production of pro-inflammatory mediators.

Propiedades

IUPAC Name |

ethyl 2-amino-5-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-2-16-11(15)9-7-5-6(12)3-4-8(7)14-10(9)13/h3-5,14H,2,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEEONSIWPYAQME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C=C(C=C2)Br)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242140-62-0 | |

| Record name | ethyl 2-amino-5-bromo-1H-indole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.